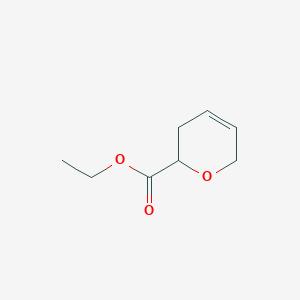

Ethyl 3,6-dihydro-2H-pyran-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 3,6-dihydro-2H-pyran-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-2-10-8(9)7-5-3-4-6-11-7/h3-4,7H,2,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVSGIRALGRTDAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC=CCO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods Analysis

Thermal Hetero Diels-Alder Reaction of 1,3-Dienes with Glyoxylic Esters

The most established and industrially relevant method for synthesizing Ethyl 3,6-dihydro-2H-pyran-2-carboxylate is via a thermal hetero Diels-Alder reaction between 1,3-dienes and glyoxylic esters (specifically ethyl glyoxylate). This reaction proceeds without the need for catalysts or stabilizers, which simplifies the process and reduces costs.

Mechanism

The reaction is a [4+2] cycloaddition where the diene acts as the diene component and the glyoxylic ester as the dienophile with a carbonyl group. The thermal conditions favor the formation of the 3,6-dihydro-2H-pyran ring system with the ester at the 2-position.

Yields and Purification

- Yield Range: 30–80%, depending on the specific diene and reaction conditions.

- Purification: Post-reaction mixture is cooled to 0–70 °C (preferably 20–40 °C), then subjected to distillation under atmospheric or reduced pressure to remove solvents, unreacted starting materials, and by-products.

- Distillation Techniques: Use of columns, thin-film distillation, or short-path evaporators is common to isolate the pure ester.

Advantages

Alternative Synthetic Routes Involving Multi-Component Reactions

While the hetero Diels-Alder reaction is predominant, other methods involving multi-component reactions have been reported for structurally related dihydropyrans, which may be adapted for this compound synthesis.

One such method involves four-component reactions of aromatic aldehydes, cyclic 1,3-carbonyl compounds, arylamines, and dimethyl acetylenedicarboxylate to form 3,4-dihydro-2H-pyrans. Although this method is more suited for substituted dihydropyrans, it demonstrates the synthetic versatility of dihydropyran frameworks.

Other Relevant Synthetic Insights

- The use of Lewis acids such as BF3·OEt2 has been reported in related pyran syntheses to promote cyclization steps, often following initial condensation or Michael addition reactions.

- Reactions involving trifluoroacetylated dihydropyrans and subsequent ring transformations highlight the sensitivity of the pyran ring to various nucleophilic and electrophilic reagents, which may be relevant for derivative syntheses but less so for the direct preparation of the ethyl ester.

Comparative Data Table of Preparation Methods

Detailed Research Findings and Perspectives

- The thermal hetero Diels-Alder process is well-documented in patents (DE50300173D1 and US Patent 20030158430), emphasizing the importance of controlled heating and metered addition of the diene to optimize yield and minimize side reactions.

- The absence of catalysts and stabilizers is a significant advantage, reducing costs and environmental impact, and simplifying downstream purification.

- The reaction tolerates a range of alkyl substituents on the diene and glyoxylic ester, allowing for structural diversity in the final esters.

- The scalability of this method has been demonstrated, making it suitable for industrial applications.

- Alternative synthetic routes, while valuable for generating diverse pyran derivatives, are less practical for the straightforward preparation of this compound.

- Mechanistic studies suggest that the thermal hetero Diels-Alder reaction proceeds via a concerted cycloaddition, with the ester carbonyl acting as the dienophile, facilitating ring closure without the need for external activation.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,6-dihydro-2H-pyran-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the pyran ring, which can interact with different reagents under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize this compound, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the compound to yield alcohols or other reduced products.

Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides, resulting in the formation of various substituted pyran derivatives.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a wide range of substituted pyran derivatives with different functional groups.

Scientific Research Applications

Ethyl 3,6-dihydro-2H-pyran-2-carboxylate has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .

Chemistry: It serves as a valuable intermediate in organic synthesis, enabling the construction of more complex molecules.

Biology: The compound’s biological activity makes it a candidate for studying various biochemical pathways and interactions.

Medicine: Its potential therapeutic properties are being explored for the development of new drugs and treatments.

Industry: this compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3,6-dihydro-2H-pyran-2-carboxylate involves its interaction with specific molecular targets and pathways within biological systems . The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. These interactions can influence cellular processes such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

This compound (Base Compound)

Methyl 3-(4-Methoxybenzyloxy)-3,6-dihydro-2H-pyran-2-carboxylate

- Structure : Methyl ester with a 4-methoxybenzyloxy substituent at the 3-position.

- Synthesis : Derived from diazomethane methylation of a precursor acid (Step: CH₂N₂ treatment) .

- Key Differences : The bulky 4-methoxybenzyloxy group enhances steric hindrance, reducing ring-opening reactivity compared to the base compound.

Ethyl 6-Cyclohexyl-4-fluoro-3-(trimethylsilyl)-5,6-dihydro-2H-pyran-2-carboxylate

- Structure : Cyclohexyl, fluoro, and trimethylsilyl (TMS) substituents.

- Synthesis : Column chromatography purification (84% yield) with a 91:9 trans/cis diastereomeric ratio .

- Key Differences : Fluorine and TMS groups increase electrophilicity and stabilize intermediates in subsequent reactions.

Physicochemical Properties

Spectroscopic Data Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.